molecular formula C6H11InO7 B3041493 Indium(III) acetate hydrate CAS No. 304671-64-5

Indium(III) acetate hydrate

Cat. No.: B3041493
CAS No.: 304671-64-5
M. Wt: 309.97 g/mol
InChI Key: SQICIVBFTIHIQQ-UHFFFAOYSA-K
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Description

Indium(III) acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃In·xH₂O. It is a white crystalline solid that is soluble in water, acetic acid, and mineral acids. This compound is used in various applications, including as a precursor for indium-containing materials and as a catalyst in organic synthesis .

Mechanism of Action

Target of Action

Indium(III) acetate hydrate is a versatile compound that has been used in a wide range of biological and medical applications . The primary targets of this compound can vary depending on the specific application, but it is often used in reactions involving organic iodides and electron-deficient alkenes .

Mode of Action

The specific mechanism of action of this compound can vary depending on the type of reaction it is involved in. For instance, it is used as a catalyst in the intermolecular radical addition of organic iodides to electron-deficient alkenes . In this context, the compound facilitates the addition reaction, leading to the formation of new carbon-carbon bonds.

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on its specific application. For instance, in the context of its antimicrobial activity, it can disrupt essential biochemical processes in bacteria, leading to their death . .

Pharmacokinetics

It is known that the compound is water-soluble , which could influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action can vary widely depending on its specific application. For instance, in the context of its use as a catalyst, it facilitates the formation of new carbon-carbon bonds . In the context of its antimicrobial activity, it can lead to the death of bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to decompose to indium oxide upon heating . Therefore, temperature could be a key environmental factor influencing its stability and efficacy. Additionally, the compound’s water solubility could influence its action in aqueous environments.

Biochemical Analysis

Biochemical Properties

Indium(III) acetate hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the primary ligand used for the synthesis of the this compound .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact nature of these interactions and effects is dependent on the specific biochemical context in which the this compound is used.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Indium(III) acetate hydrate can be synthesized by reacting indium metal or triethylindium with acetic acid. The reaction typically involves dissolving indium in acetic acid, followed by crystallization to obtain the hydrate form .

Industrial Production Methods: In industrial settings, this compound is produced by reacting indium metal with acetic acid under controlled conditions. The reaction is carried out in a reactor, and the product is purified through crystallization and filtration processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

diacetyloxyindiganyl acetate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQICIVBFTIHIQQ-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[In](OC(=O)C)OC(=O)C.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11InO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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